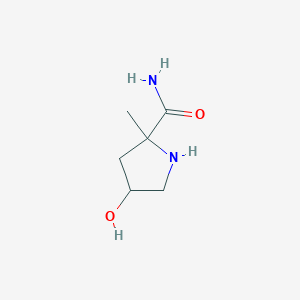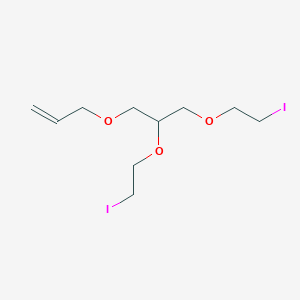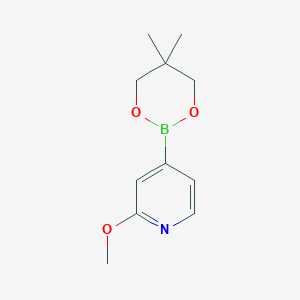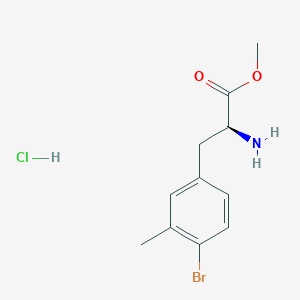
Potassium N,N'-diphenyl-2,4-pentanediiminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium N,N’-diphenyl-2,4-pentanediiminate is an organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a potassium ion coordinated to a diiminate ligand, which is substituted with phenyl groups at the nitrogen atoms. The structure of this compound allows for interesting reactivity and stability, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium N,N’-diphenyl-2,4-pentanediiminate typically involves the reaction of N,N’-diphenyl-2,4-pentanediimine with a potassium source. One common method is the reaction of N,N’-diphenyl-2,4-pentanediimine with potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: While specific industrial production methods for Potassium N,N’-diphenyl-2,4-pentanediiminate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Potassium N,N’-diphenyl-2,4-pentanediiminate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Potassium N,N’-diphenyl-2,4-pentanediiminate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are being studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which Potassium N,N’-diphenyl-2,4-pentanediiminate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting the overall chemical behavior of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
N,N’-diphenyl-2,4-pentanediimine: The parent compound without the potassium ion.
Potassium N,N’-diphenyl-2,4-hexanediiminate: A similar compound with an extended carbon chain.
Potassium N,N’-diphenyl-2,4-butanediiminate: A similar compound with a shorter carbon chain.
Uniqueness: Potassium N,N’-diphenyl-2,4-pentanediiminate is unique due to its specific carbon chain length and the presence of the potassium ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific coordination environments and stability.
Propiedades
Fórmula molecular |
C17H17KN2 |
|---|---|
Peso molecular |
288.43 g/mol |
Nombre IUPAC |
potassium;2-N,4-N-diphenylpentane-2,4-diimine |
InChI |
InChI=1S/C17H17N2.K/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17;/h3-13H,1-2H3;/q-1;+1 |
Clave InChI |
LPTAKTMNKRXRTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)[CH-]C(=NC2=CC=CC=C2)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


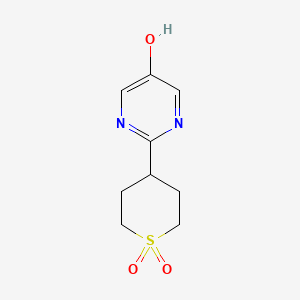

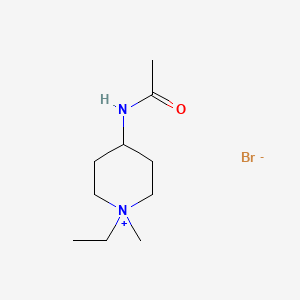


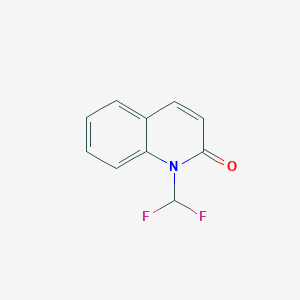
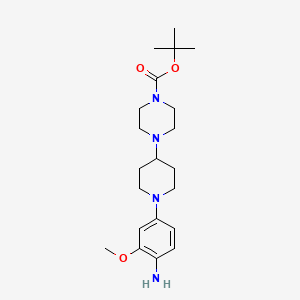
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
